Platyphylline
CAS No.: 480-78-4
Cat. No.: VC21286464
Molecular Formula: C18H27NO5
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 480-78-4 |
|---|---|
| Molecular Formula | C18H27NO5 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
| Standard InChI | InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1 |
| Standard InChI Key | BTHCJHQOYFUIMG-URPYTINPSA-N |
| Isomeric SMILES | C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |
| SMILES | CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |
| Canonical SMILES | CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |
| Boiling Point | 539.6±50.0 °C(Predicted) |
| Melting Point | 129° |
Introduction
Chemical Properties and Structure
Molecular Structure and Identity
The IUPAC Standard InChIKey for platyphylline is reported as BTHCJHQOYFUIMG-QCDXTXTGSA-N . The compound is also known by several alternative names, including:
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Senecionan-11,16-dione, 1,2-dihydro-12-hydroxy-, (1α)-
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(1-α)-1,2-Dihydro-12-hydroxysenecionan-11,16-dione
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Platiphillin
Physical Properties
The physical properties of platyphylline include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 337.4107 g/mol | |
| Melting Point | Approximately 129°C | |
| Physical State | Solid at room temperature | |
| Solubility | Soluble in organic solvents |
Platyphylline exhibits the characteristic structural features of pyrrolizidine alkaloids but with saturated necine base structures, which contributes to its reduced toxicity compared to unsaturated pyrrolizidine alkaloids .
Natural Sources
Botanical Distribution
Platyphylline occurs naturally in plants belonging to the Asteraceae family, with particular abundance in species of the genus Senecio. Specific plant sources include:
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Senecio platyphyllus
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Rhaphidophora glauca
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Other members of the Apocynaceae family
These plants produce platyphylline as part of their chemical defense mechanisms against herbivores, as pyrrolizidine alkaloids generally function as deterrents to consumption by insects and mammals.
Biosynthesis
The biosynthetic pathway for platyphylline follows that of other pyrrolizidine alkaloids, involving the condensation of a necine base with necic acid moieties. The specific saturated nature of platyphylline's necine base structure results from reductive processes during biosynthesis, distinguishing it from more toxic pyrrolizidine alkaloids that maintain unsaturated necine bases .
Biochemical Mechanisms
Pharmacokinetics
The pharmacokinetic profile of platyphylline shares commonalities with other pyrrolizidine alkaloids. After ingestion, platyphylline is likely metabolized primarily in the liver through pathways involving cytochrome P450 enzymes. The metabolism of platyphylline in ruminants has been specifically studied, revealing a detoxification process whereby rumen microbiota convert more toxic pyrrolizidine alkaloids into less toxic forms resembling the platyphylline type through hydrogenation of both the necine base and necic acid moieties .
Mechanism of Action
Platyphylline exhibits pharmacological activity primarily through its anticholinergic properties. It functions as an antagonist at muscarinic acetylcholine receptors, blocking the action of the neurotransmitter acetylcholine. This mechanism is similar to that of atropine, another well-characterized muscarinic antagonist.
The compound's interaction with acetylcholine receptors leads to inhibition of parasympathetic nerve impulses, resulting in physiological effects including:
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Pupil dilation
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Relaxation of smooth muscle
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Reduced gastrointestinal motility
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Alleviation of muscle spasms
Cellular and Molecular Effects
At the cellular level, platyphylline induces relaxation in smooth muscle cells by inhibiting acetylcholine receptors, which reduces muscle contractions. In neuronal cells, it can modulate neurotransmitter release and affect cell signaling pathways.
Platyphylline also influences gene expression, particularly genes involved in inflammatory responses and cell cycle regulation. Its interaction with cytochrome P450 enzymes may affect its own metabolism as well as the metabolism of other compounds.
Biological Activity and Toxicological Profile
Anticholinergic Effects
The primary biological activity of platyphylline stems from its anticholinergic properties. By blocking muscarinic receptors, platyphylline produces several physiological effects:
| Effect | Mechanism | Potential Application |
|---|---|---|
| Mydriasis (pupil dilation) | Inhibition of sphincter muscle of the iris | Ophthalmological examinations |
| Smooth muscle relaxation | Reduction of gastrointestinal motility | Treatment of intestinal spasms |
| Reduced secretions | Inhibition of glandular activity | Management of hypersecretion conditions |
These anticholinergic effects make platyphylline valuable in studying neurological disorders where acetylcholine plays a significant role, such as Parkinson's disease and Alzheimer's disease.
Toxicity Profile
Unlike many pyrrolizidine alkaloids that exhibit significant hepatotoxicity, platyphylline is considered less toxic due to its saturated necine base structure . The platyphylline-type structure is regarded as less toxic or potentially nontoxic compared to pyrrolizidine alkaloids with unsaturated necine bases, which can form reactive pyrrole metabolites that damage the liver.
The lower toxicity of platyphylline makes it an interesting comparative subject in toxicological studies of pyrrolizidine alkaloids. Research into rumen metabolism has shown that microbial activity can convert more toxic pyrrolizidine alkaloids into less toxic forms resembling platyphylline through hydrogenation reactions .
Analytical Methods
Chromatographic Analysis
Gas chromatography has been employed for the identification and quantification of platyphylline. The Van Den Dool and Kratz retention indices (RI) for platyphylline on non-polar columns have been reported as follows:
| Column Type | Active Phase | Retention Index | Reference | Experimental Conditions |
|---|---|---|---|---|
| Capillary | HP-5MS | 2430 | Trigo, Leal, et al., 2003 | 30 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 70°C; T end: 300°C |
| Capillary | HP-5MS | 2439 | Trigo, Leal, et al., 2003 | 30 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 70°C; T end: 300°C |
| Capillary | HP-5MS | 2457 | Trigo, Leal, et al., 2003 | 30 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 70°C; T end: 300°C |
| Capillary | HP-5MS | 2468 | Trigo, Leal, et al., 2003 | 30 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 70°C; T end: 300°C |
These chromatographic data facilitate the identification of platyphylline in complex biological matrices and plant extracts .
Mass Spectrometry
Mass spectrometry has been employed to study the metabolism of pyrrolizidine alkaloids, including platyphylline, in both in vitro batch culture incubates and in vivo samples. This analytical approach has enabled researchers to identify the biotransformation pathways of pyrrolizidine alkaloids, particularly the hydrogenation reactions that convert more toxic alkaloids into less toxic platyphylline-type structures .
Research Applications
Pharmacological Research
Platyphylline's anticholinergic properties have made it a valuable tool in neurological research, particularly in studies related to disorders involving cholinergic dysfunction such as Parkinson's disease and Alzheimer's disease. Its ability to modulate neurotransmitter release and affect cell signaling pathways provides insights into neurological mechanisms.
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